molecular formula C10H16Cl2N2O B2864061 [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1402232-65-8

[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B2864061
CAS No.: 1402232-65-8
M. Wt: 251.15
InChI Key: TUVXJHQCQYDQRU-UHFFFAOYSA-N
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Description

[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of methanamine, featuring a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 6-methoxypyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.

    Attachment of the Methanamine Moiety: The methanamine group is introduced via a nucleophilic substitution reaction, where an amine reacts with an appropriate electrophile.

    Substitution with 6-Methoxypyridin-2-yl Group: The final step involves the substitution of the cyclopropylmethanamine with the 6-methoxypyridin-2-yl group, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanamine moiety may be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Imines, amides, or carboxylic acids.

    Reduction Products: Primary amines or other reduced derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • [1-(6-Methylpyridin-2-yl)cyclopropyl]methanamine dihydrochloride
  • [1-(6-Ethoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride

Uniqueness

  • Structural Features : The presence of the 6-methoxypyridin-2-yl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
  • Applications : Its unique structure may confer specific properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

[1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10;;/h2-4H,5-7,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVXJHQCQYDQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CC2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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